Sub-Nanomolar CXCR3 Antagonism: A >300-Fold Potency Advantage Over the 2-Fluoro Mono-Halogenated Analog
The target compound demonstrates potent antagonism of the human CXCR3 chemokine receptor, with a reported IC50 value of 8.8 nM [1]. This represents a substantial increase in potency compared to the mono-halogenated analog 4-(2-fluorophenoxy)aniline, which exhibits an IC50 of 3.03 µM (3,030 nM) [2]. The quantitative difference highlights the critical role of the 4-chloro substitution in enhancing target affinity.
| Evidence Dimension | CXCR3 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 8.8 nM |
| Comparator Or Baseline | 4-(2-fluorophenoxy)aniline: 3,030 nM |
| Quantified Difference | ~344-fold more potent |
| Conditions | Recombinant human CXCR3 expressed in human CHO-K1 cells, FLIPR assay |
Why This Matters
Procurement of the target compound is essential for research programs requiring high-potency CXCR3 antagonism, as the mono-halogenated analog would not provide sufficient activity at comparable concentrations.
- [1] TargetMine. (n.d.). Activity report for ChEMBL:CHEMBL5208280 (CXCR3). Retrieved April 20, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50334276 (4-phenoxyaniline). Retrieved April 20, 2026. View Source
